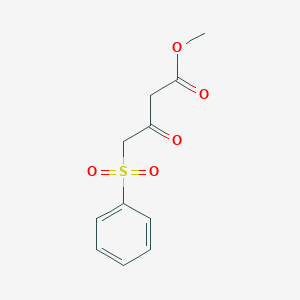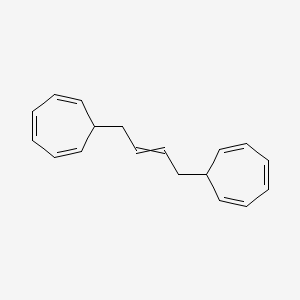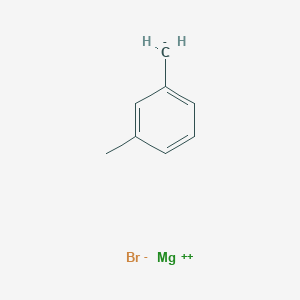
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol is an organic compound with a complex structure that includes a phenol group substituted with a methyl group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol typically involves the sulfonylation of a phenol derivative. One common method is the reaction of 3-methylphenol with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electrophilic center, facilitating various chemical reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-4-(2-methylpropane-2-sulfonyl)phenol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Methyl-4-(2-methylpropane-2-sulfonyl)phenol is unique due to the presence of both a methyl group and a sulfonyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
90426-89-4 |
|---|---|
Formule moléculaire |
C11H16O3S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
4-tert-butylsulfonyl-3-methylphenol |
InChI |
InChI=1S/C11H16O3S/c1-8-7-9(12)5-6-10(8)15(13,14)11(2,3)4/h5-7,12H,1-4H3 |
Clé InChI |
AGSVEINSPIMIBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)S(=O)(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


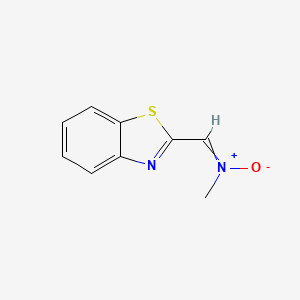
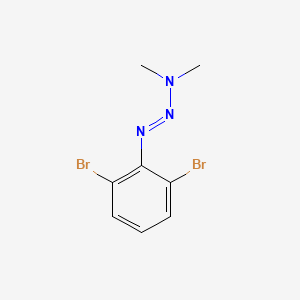

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

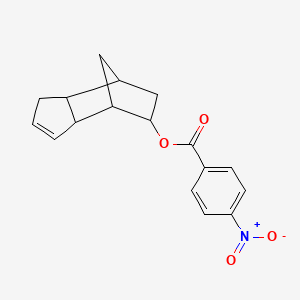
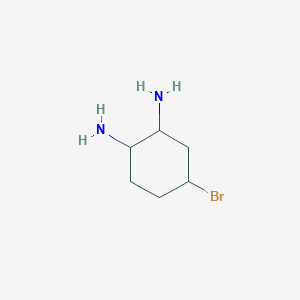
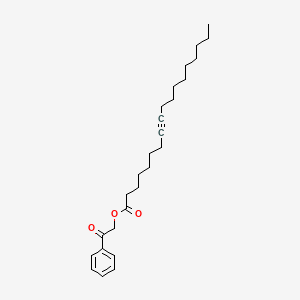
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

